molecular formula C21H22N4O B2879589 3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2309591-05-5

3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B2879589
CAS No.: 2309591-05-5
M. Wt: 346.434
InChI Key: ZMWMWCJLEMABDS-UHFFFAOYSA-N
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Description

3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and acyl chlorides, under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by the cyclization of amino alcohols or amino acids using dehydrating agents like thionyl chloride or phosphorus oxychloride.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or azetidine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity and selectivity. The azetidine ring may contribute to the compound’s stability and bioavailability. These interactions can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

Uniqueness

3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one is unique due to the presence of both triazole and azetidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-14-17(15-24)16-25-12-11-22-23-25)13-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,20H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWMWCJLEMABDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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